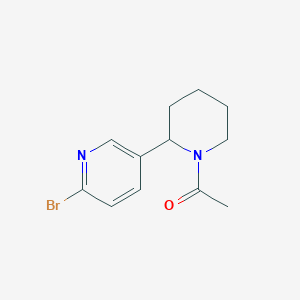
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンは、エタノンリンカーを介してピペリジン環にブロモピリジン部分が付加された化学化合物です。
準備方法
1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンの合成は、通常、以下の手順を伴います。
臭素化: 出発物質であるピリジンは、臭素または臭素化剤を使用して臭素化され、ピリジン環の所望の位置に臭素原子を導入します。
ピペリジン導入: 次に、臭素化されたピリジンは、適切な条件下でピペリジンと反応させて、ピペリジン誘導体を作成します。
エタノンリンカーの添加: 最後に、適切なアシル化剤との反応によって、エタノンリンカーを導入します。
工業的な製造方法には、収率と純度を向上させるためのこれらの手順の最適化、およびスケーラビリティとコスト効率を確保するための触媒や特定の反応条件の使用が含まれる場合があります .
化学反応の分析
1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化でき、酸化された誘導体の生成につながります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、還元反応を実行し、化合物の還元された形態を生成することができます。
置換: ピリジン環上の臭素原子は、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応によって他の官能基に置換することができます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:エタノール、メタノール)、さまざまな温度、および反応を促進するための特定の触媒が含まれます[3][3] .
科学的研究の応用
1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンは、科学研究においていくつかの応用があります。
医薬品化学: 神経学的および精神医学的な障害を標的にした医薬品化合物の合成におけるビルディングブロックとして使用されます。
有機合成: この化合物は、ヘテロ環式化合物や天然物のアナログを含む、より複雑な有機分子の合成における中間体として役立ちます。
作用機序
1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンの作用機序は、特定の分子標的および経路との相互作用を含みます。ブロモピリジン部分は、タンパク質中の芳香族残基とπ-π相互作用を行うことができます。一方、ピペリジン環は、受容体部位または酵素と相互作用する可能性があります。 これらの相互作用は、標的タンパク質の活性を調節し、所望の生物学的効果をもたらす可能性があります .
類似の化合物との比較
1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンは、以下のような類似の化合物と比較することができます。
- 1-(6-ブロモピリジン-2-イル)ピペリジン-4-オール
- 1-(5-ブロモピリジン-2-イル)ピペリジン-3-オール
- 1-(6-ブロモピリジン-3-イル)エタノン
これらの化合物は、構造上の類似性を共有していますが、臭素原子の位置とピリジン環およびピペリジン環上の置換基の性質が異なります。 1-(2-(6-ブロモピリジン-3-イル)ピペリジン-1-イル)エタノンにおける臭素原子とエタノンリンカーの独自の位置は、その独特の化学反応性と生物学的活性に貢献しています .
類似化合物との比較
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone can be compared with similar compounds such as:
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(6-Bromopyridin-3-yl)ethanone
These compounds share structural similarities but differ in the position of the bromine atom and the nature of the substituents on the pyridine and piperidine rings. The unique positioning of the bromine atom and the ethanone linker in this compound contributes to its distinct chemical reactivity and biological activity .
特性
分子式 |
C12H15BrN2O |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
1-[2-(6-bromopyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
InChIキー |
HWPHFXRMAUKRIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















